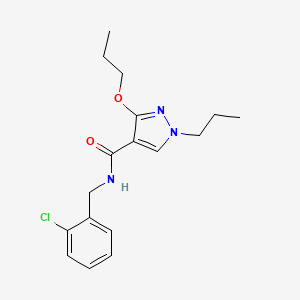

N-(2-chlorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-3-propoxy-1-propylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClN3O2/c1-3-9-21-12-14(17(20-21)23-10-4-2)16(22)19-11-13-7-5-6-8-15(13)18/h5-8,12H,3-4,9-11H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTIGVBNRUHKIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)OCCC)C(=O)NCC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

Introduction of the propoxy group: This step involves the alkylation of the pyrazole ring with a propyl halide in the presence of a base such as potassium carbonate.

Attachment of the chlorobenzyl group: This is typically done through a nucleophilic substitution reaction where the pyrazole derivative reacts with 2-chlorobenzyl chloride.

Formation of the carboxamide group: The final step involves the reaction of the intermediate compound with an appropriate amine under suitable conditions to form the carboxamide group.

Industrial Production Methods

Industrial production of N-(2-chlorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-(2-chlorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide has the following chemical characteristics:

- Molecular Formula : C17H22ClN3O

- Molecular Weight : 335.8 g/mol

- Structure : The compound features a pyrazole ring with a carboxamide group and a chlorobenzyl substituent, contributing to its unique chemical reactivity and biological properties.

Medicinal Chemistry

N-(2-chlorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide has been studied for its potential therapeutic applications:

- Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell growth in various lines, including MCF7 and A375 cells, often displaying IC50 values in the low micromolar range .

- Anti-inflammatory Effects : The pyrazole moiety is known for its anti-inflammatory properties. Compounds of this class have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs), with potential applications in treating conditions like arthritis .

The compound's interactions at the molecular level suggest various biological activities:

- Enzyme Inhibition : N-(2-chlorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide may act as an enzyme inhibitor, which is critical in drug design for targeting specific pathways involved in disease processes .

- Receptor Modulation : This compound could interact with cellular receptors, modulating signal transduction pathways that are pivotal in cellular responses to external stimuli .

Case Studies

Several studies have explored the efficacy of pyrazole derivatives similar to N-(2-chlorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide. Here are notable examples:

| Study | Compound | Target | Result |

|---|---|---|---|

| Abadi et al. (2022) | N-(1-{1-[4-nitrophen]-3-phenyphenyl}-1H-pyrazol-4-yl) | MCF7 Cell Line | GI50 = 3.79 µM |

| Bouabdallah et al. (2022) | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 and P815 | IC50 = 3.25 mg/mL |

| Li et al. (2022) | N-(phenylcarbamothioyl)-1H-pyrazole derivatives | HCT116 Cell Line | IC50 = 0.39 ± 0.06 µM |

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Pyrazole Carboxamide Derivatives ()

Compounds 3a–3p from Molecules (2015) are pyrazole carboxamides with varying aryl substituents (e.g., phenyl, 4-chlorophenyl, 4-fluorophenyl). Key comparisons include:

Structural Features

- Target Compound : Features a 2-chlorobenzyl group (ortho-substituted) and a propoxy-propyl chain.

- Analogs (3a–3p) : Para-substituted aryl groups (e.g., 4-chlorophenyl in 3b) and smaller alkoxy chains (e.g., methyl in 3a).

Pharmacological Implications

- Electron-withdrawing groups (e.g., Cl, F) in analogs enhance stability and binding affinity.

Sulfonamide Derivatives with BChE Inhibition ()

Compounds 6k and 6d are sulfonamides with dibromo-ethoxy-phenyl groups, showing moderate butyrylcholinesterase (BChE) inhibition (IC₅₀: 42–45 μM).

| Compound | Structure | IC₅₀ (μM) |

|---|---|---|

| 6k | Dibromo-ethoxy-phenyl sulfonamide | 42.21 ± 0.25 |

| 6d | Bromoethyl-dibromo-phenyl sulfonamide | 45.31 ± 0.17 |

| Eserine (Reference) | – | 0.85 ± 0.0001 |

Key Differences

- Core Structure : The target’s pyrazole carboxamide vs. sulfonamide in 6k/6d.

- Activity : Sulfonamides exhibit BChE inhibition but are less potent than eserine. The target’s carboxamide group may favor different target interactions (e.g., kinase inhibition) .

Quinoline-Based Acetamide Derivatives ()

Patent compounds feature quinoline cores with acetamide and chlorobenzyloxy substituents, e.g.:

- N-(4-(4-(2-Chlorobenzyloxy)-3-chlorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)-chinolin-6-yl)-2-(piperidin-4-yliden)acetamid

Structural and Functional Contrasts

- Scaffold: Quinoline vs. pyrazole in the target. Quinolines often target DNA or kinases, while pyrazoles modulate inflammatory pathways.

- Substituents: The target’s propoxy-propyl chain may enhance lipophilicity versus the quinoline’s tetrahydrofuran and piperidine groups, which improve solubility .

Biological Activity

N-(2-chlorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential therapeutic applications. The compound's unique structure, characterized by a pyrazole ring substituted with a 2-chlorobenzyl group, propoxy group, and propyl group, contributes to its diverse biological activities.

The molecular formula of N-(2-chlorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is with a molecular weight of approximately 303.77 g/mol. The compound's structure can be represented as follows:

Biological Activities

Research has indicated that N-(2-chlorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide exhibits several biological activities, including:

- Anti-inflammatory Properties : Initial studies suggest that this compound may inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation markers such as TNF-α and IL-6 .

- Antimicrobial Activity : The compound has shown promise against various microbial strains, indicating potential as an antimicrobial agent. Its efficacy can be compared to standard antibiotics in terms of Minimum Inhibitory Concentration (MIC) values .

- Anticancer Potential : Preliminary findings suggest that the compound may have cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic targets .

The mechanism of action for N-(2-chlorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide involves interaction with specific biological targets. It is believed to modulate the activity of various enzymes and receptors, leading to its anti-inflammatory and antimicrobial effects. For example, it may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response .

Comparative Analysis

To better understand the unique properties of N-(2-chlorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, a comparison with similar compounds is presented below:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| N-(2-chlorophenyl)-3-methoxy-1-propyl-1H-pyrazole-4-carboxamide | Contains a methoxy group instead of propoxy | Altered reactivity and potential anti-inflammatory effects |

| N-(2-chlorophenyl)-3-butoxy-1-propyl-1H-pyrazole-4-carboxamide | Features a butoxy group | Affects solubility and interaction profiles |

| N-(2-chlorophenyl)-3-propoxy-1-methyl-1H-pyrazole-4-carboxamide | Substitutes a methyl group for propyl | Influences steric effects and biological activity |

Case Studies

Several studies have explored the biological activity of pyrazole derivatives similar to N-(2-chlorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide:

- Anti-inflammatory Activity : A study reported that derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

- Antimicrobial Efficacy : Research on related compounds showed effective inhibition against bacterial strains such as E. coli and Staphylococcus aureus, suggesting that structural modifications can enhance antimicrobial properties .

- Cytotoxicity Studies : Investigations into anticancer activities revealed that certain pyrazole derivatives induced apoptosis in cancer cell lines, highlighting their potential as chemotherapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.